molecular formula C12H18N2O4 B2552869 rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid CAS No. 1909286-75-4

rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

Cat. No.: B2552869
CAS No.: 1909286-75-4
M. Wt: 254.286
InChI Key: CZEHKRUNLXFVRU-MWLCHTKSSA-N
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Description

rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid: is a synthetic organic compound characterized by its unique structure, which includes an oxolane ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves multiple steps. One common approach includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the methoxypropyl group: This step involves the alkylation of the pyrazole ring using 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

    Construction of the oxolane ring: The oxolane ring can be synthesized via a cyclization reaction involving a diol precursor and an appropriate acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the oxolane ring, potentially leading to the formation of dihydropyrazole or tetrahydrofuran derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrazole or tetrahydrofuran derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Material Science: It can be incorporated into polymers to modify their physical properties, such as flexibility and thermal stability.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific enzymes or receptors.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides or pesticides.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) due to its versatile reactivity.

Mechanism of Action

The mechanism by which rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid methyl ester
  • This compound ethyl ester

Comparison:

  • Structural Differences: The primary difference lies in the esterification of the carboxylic acid group, which can influence the compound’s solubility, reactivity, and biological activity.
  • Reactivity: The ester derivatives may exhibit different reactivity profiles in chemical reactions, particularly in hydrolysis and transesterification reactions.
  • Biological Activity: The ester derivatives may have different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to the parent compound.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R,3R)-2-[2-(3-methoxypropyl)pyrazol-3-yl]oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-17-7-2-6-14-10(3-5-13-14)11-9(12(15)16)4-8-18-11/h3,5,9,11H,2,4,6-8H2,1H3,(H,15,16)/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEHKRUNLXFVRU-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CC=N1)C2C(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=CC=N1)[C@H]2[C@@H](CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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